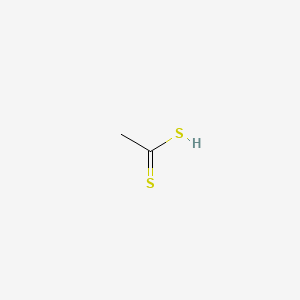

Dithioacetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethanedithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S2/c1-2(3)4/h1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUVJSRINKECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208118 | |

| Record name | Ethane(dithioic)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

594-03-6 | |

| Record name | Ethane(dithioic)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane(dithioic)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dithioacetic Acid from Acetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a two-step synthetic pathway for the preparation of dithioacetic acid commencing from acetic anhydride. The synthesis proceeds through the formation of a thioacetic acid intermediate, which is subsequently thionated to yield the final product. This document provides detailed experimental protocols, quantitative data, and characterization information to support researchers in the field of organic synthesis and drug development.

Synthetic Strategy Overview

The direct synthesis of this compound from acetic anhydride is not well-documented in the scientific literature. Therefore, a two-step approach is proposed, leveraging the established reactivity of acetic anhydride and the thionation of thio-functional groups.

The overall synthetic workflow is as follows:

An In-depth Technical Guide to the Chemical Properties and Stability of Dithioacetic Acid

This technical guide provides a comprehensive overview of the chemical properties and stability of dithioacetic acid. The information is intended for researchers, scientists, and professionals in drug development who are interested in the fundamental characteristics and applications of this organosulfur compound.

Core Chemical Properties

This compound (C₂H₄S₂) is the dithio analogue of acetic acid, where both oxygen atoms of the carboxyl group are replaced by sulfur.[1][2] This substitution significantly influences its chemical and physical properties.

The known quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂H₄S₂ | [1][2] |

| Molar Mass | 92.18 g/mol | [1][2] |

| CAS Number | 594-03-6 | [1][2] |

| Density | 1.240 g/mL | [2][3] |

| Boiling Point | ~89.8°C (estimate) | [2][3] |

| Refractive Index | ~1.572 | [2][3] |

| pKa | 2.07 ± 0.60 (Predicted) | [1][3] |

This compound exists as a resonance hybrid, with the negative charge delocalized over the two sulfur atoms in its conjugate base. The predicted pKa of approximately 2.07 suggests it is a considerably stronger acid than its analogue, thioacetic acid (pKa ≈ 3.4), and significantly more acidic than acetic acid (pKa ≈ 4.76).[1][4][5] This increased acidity is attributed to the greater ability of the two sulfur atoms to stabilize the negative charge of the conjugate base.

The reactivity of this compound is centered around the nucleophilicity of its conjugate base and the acidity of the S-H proton. It can participate in a variety of chemical transformations, including reactions with electrophiles. For instance, it is known to react with dicyclohexylcarbodiimide.[6]

Stability and Decomposition

Detailed experimental studies on the stability and decomposition pathways of this compound are not extensively available in the provided search results. However, insights can be drawn from the behavior of the closely related compound, thioacetic acid.

Thioacetic acid is known to be susceptible to hydrolysis, which leads to the formation of acetic acid and hydrogen sulfide.[7] This reaction is catalyzed by acidic conditions.[7] Given its structure, it is plausible that this compound also undergoes hydrolysis, although the specific products and kinetics may differ.

For thioacetic acid, it has been shown that the addition of a small amount of a chloroacetic acid, particularly dichloroacetic acid, can act as a stabilizer, significantly slowing down its decomposition.[7] The stabilizing effect is attributed to the acidic nature of these additives.[7]

The equilibrium for the formation of thioacetic acid from acetic acid and hydrogen sulfide strongly favors hydrolysis, indicating its thermodynamic instability in aqueous environments.[8] It is reasonable to infer that this compound would exhibit similar or even greater thermodynamic instability in the presence of water.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound were not found in the provided search results. However, methods for the preparation of the related compound, thioacetic acid, are well-documented and can provide a basis for potential synthetic strategies.

Thioacetic acid is commonly prepared by the reaction of acetic anhydride with hydrogen sulfide.[4] Another method involves the reaction of phosphorus pentasulfide with glacial acetic acid, followed by distillation.[4]

A general procedure for the synthesis of thioacetic acid from acetic anhydride and hydrogen sulfide is as follows:

-

Hydrogen sulfide gas is passed through acetic anhydride, often in the presence of a basic catalyst.

-

The reaction mixture is then subjected to fractional distillation to separate the thioacetic acid from the acetic acid byproduct.[9]

Thioacetic acid is a widely used reagent in organic synthesis for the introduction of thiol groups into molecules.[4] The process typically involves the formation of a thioacetate ester from an alkyl halide, followed by hydrolysis to yield the corresponding thiol.[4]

The general workflow for this transformation is outlined below:

This multi-step procedure provides a reliable method for the preparation of a wide range of thiols.[4]

References

- 1. Page loading... [guidechem.com]

- 2. chembk.com [chembk.com]

- 3. Cas 594-03-6,this compound | lookchem [lookchem.com]

- 4. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 5. Acetic acid - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. US6011173A - Stabilization of thioacetic acid - Google Patents [patents.google.com]

- 8. The Abiotic Chemistry of Thiolated Acetate Derivatives and the Origin of Life - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

Dithioacetic Acid: A Comprehensive Analysis of its Acidity in Comparison to Acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity of dithioacetic acid, contrasting it with its oxygen analogue, acetic acid. A thorough understanding of the acid dissociation constant (pKa) is critical in drug development for predicting the behavior of molecules in physiological environments, which influences their solubility, absorption, and interaction with biological targets. This document presents quantitative data, explores the underlying chemical principles governing acidity, and details established experimental protocols for pKa determination.

Data Presentation: pKa Values

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. A lower pKa value indicates a stronger acid. The pKa values for acetic acid and this compound are summarized below for direct comparison.

| Compound | Chemical Formula | pKa |

| Acetic Acid | CH₃COOH | ~4.76[1][2][3][4] |

| This compound | CH₃CSSH | ~2.07 (Predicted)[5][6][7][8] |

Comparative Acidity of this compound and Acetic Acid

This compound is a significantly stronger acid than acetic acid, as evidenced by its considerably lower pKa value. This enhanced acidity can be attributed to several key factors related to the atomic and electronic properties of sulfur compared to oxygen.

The primary determinant of acidity is the stability of the conjugate base formed upon deprotonation. In the case of acetic acid, the resulting acetate anion (CH₃COO⁻) is stabilized by resonance, delocalizing the negative charge over the two oxygen atoms.

For this compound, the conjugate base (CH₃CSS⁻) also benefits from resonance stabilization. However, the delocalization of the negative charge is more effective in the dithioacetate anion. This is because sulfur is a larger and more polarizable atom than oxygen. The larger 4p orbitals of sulfur allow for more effective overlap and delocalization of the negative charge across the C=S bond.

Furthermore, the bond strength of the acidic proton to the heteroatom plays a crucial role. The hydrogen-sulfur (H-S) bond in the thiol group of this compound is weaker than the hydrogen-oxygen (H-O) bond in the carboxyl group of acetic acid. This weaker bond requires less energy to break, facilitating the release of the proton and contributing to the greater acidity of this compound. Thioacetic acid, with one sulfur atom, has a pKa of about 3.4, which is intermediate between acetic acid and this compound, further illustrating the effect of sulfur substitution.[9]

Experimental Protocols for pKa Determination

The determination of pKa values is a fundamental experimental procedure in chemical and pharmaceutical sciences. Two common and reliable methods are potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

This is a highly precise and widely used technique for pKa determination.[5]

Methodology:

-

Preparation of Solutions:

-

A standard solution of the acid to be analyzed (e.g., 0.01 M) is prepared in a suitable solvent, typically purified water. For sparingly soluble compounds, a co-solvent like methanol may be used, though this can affect the pKa value.

-

A standardized solution of a strong base (e.g., 0.1 M NaOH) is prepared. This titrant should be carbonate-free to avoid errors in the titration curve.

-

The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.

-

-

Titration Procedure:

-

A known volume of the acid solution is placed in a beaker with a magnetic stirrer.

-

A calibrated pH electrode, connected to a pH meter, is immersed in the solution.

-

The titrant (strong base) is added in small, precise increments.

-

After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

-

Data Analysis:

-

A titration curve is generated by plotting the measured pH against the volume of titrant added.

-

The equivalence point is the point of steepest slope on the curve.

-

The pKa is determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). At this point, the concentrations of the acid and its conjugate base are equal.

-

UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore near the site of ionization, leading to a change in the UV-Vis absorption spectrum upon protonation or deprotonation.[10]

Methodology:

-

Preparation of Solutions:

-

A series of buffer solutions with known and varying pH values are prepared.

-

A stock solution of the compound of interest is prepared.

-

A constant concentration of the compound is added to each buffer solution.

-

-

Spectrophotometric Measurement:

-

The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.

-

The absorbance at a specific wavelength, where the acidic and basic forms of the compound have different molar absorptivities, is measured for each solution.

-

-

Data Analysis:

-

A plot of absorbance versus pH is generated, which typically results in a sigmoidal curve.

-

The pKa corresponds to the pH at the inflection point of this curve.

-

Alternatively, the Henderson-Hasselbalch equation can be used in its linear form by plotting log[([A⁻]/[HA])] vs. pH, where the y-intercept gives the pKa. The ratio of the concentrations of the deprotonated ([A⁻]) and protonated ([HA]) forms can be determined from the absorbance values.

-

Visualization of Acidity Comparison

The following diagrams illustrate the dissociation of acetic acid and this compound and the resonance stabilization of their respective conjugate bases.

Caption: Dissociation and resonance in acetic and dithioacetic acids.

References

- 1. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Virtual Labs [mas-iiith.vlabs.ac.in]

- 5. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 6. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

- 7. Determination of the relative pKa's of mixtures of organic acids using NMR titration experiments based on aliased 1H–13C HSQC spectra - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 9. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of Dithioacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the formation of dithioacetic acid, a dithio analog of acetic acid. This document outlines the primary synthetic pathway, presents relevant (though limited in publicly available literature) quantitative data, and details the experimental protocol for its synthesis. Visualizations of the reaction mechanism and experimental workflow are provided to facilitate a comprehensive understanding.

Core Mechanism of this compound Formation

The most established method for the synthesis of dithiocarboxylic acids, including this compound, involves the nucleophilic addition of a carbanion equivalent to carbon disulfide (CS₂). For the preparation of this compound (CH₃CSSH), the carbanionic methyl group is typically introduced via a Grignard reagent, such as methylmagnesium iodide (CH₃MgI).

The reaction proceeds in two key stages:

-

Nucleophilic Attack: The highly nucleophilic methyl group of the Grignard reagent attacks one of the electrophilic carbon-sulfur double bonds of carbon disulfide. This results in the formation of a magnesium salt of this compound.

-

Acidification: Subsequent treatment of the reaction mixture with an acid protonates the dithioacetate salt, yielding the final this compound product.

Quantitative Data

While specific kinetic data for the formation of this compound is not extensively reported in readily available literature, the following table summarizes the key physical and spectroscopic properties of the related, more common compound, thioacetic acid . This data is provided for comparative purposes. Spectroscopic data for this compound is sparse in public databases.

| Property | Value (Thioacetic Acid) |

| Molecular Formula | C₂H₄OS |

| Molecular Weight | 76.12 g/mol |

| Boiling Point | 88-91.5 °C[1] |

| Density | 1.065 g/mL at 25 °C[1] |

| Refractive Index | n20/D 1.465[1] |

| ¹H NMR (CDCl₃) | δ 2.4 (s, 3H, CH₃), 4.0 (s, 1H, SH) |

| ¹³C NMR (CDCl₃) | δ 30.0 (CH₃), 195.0 (C=S) |

| IR (neat) | ~2560 cm⁻¹ (S-H stretch), ~1700 cm⁻¹ (C=O stretch) |

| Mass Spectrum (EI) | m/z 76 (M⁺), 43 (CH₃CO⁺) |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound based on the Grignard reaction with carbon disulfide. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as carbon disulfide is highly flammable and volatile, and Grignard reagents are water-sensitive.

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Methyl iodide

-

Anhydrous diethyl ether

-

Carbon disulfide

-

Hydrochloric acid (concentrated)

-

Sodium sulfate (anhydrous)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Ice bath

Procedure:

-

Preparation of Grignard Reagent:

-

A three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried and allowed to cool under an inert atmosphere.

-

Magnesium turnings and a crystal of iodine are placed in the flask.

-

A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming if necessary.

-

Once the reaction starts, the remaining methyl iodide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

-

-

Reaction with Carbon Disulfide:

-

The Grignard reagent solution is cooled in an ice bath.

-

A solution of carbon disulfide in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring. A precipitate will form.

-

After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.

-

-

Acidification and Extraction:

-

The reaction mixture is cooled in an ice bath, and ice-cold dilute hydrochloric acid is slowly added to quench the reaction and dissolve the magnesium salts.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed under reduced pressure.

-

The crude this compound can be purified by vacuum distillation.

-

Concluding Remarks

The formation of this compound is achieved through a well-understood nucleophilic addition mechanism involving a Grignard reagent and carbon disulfide. While detailed quantitative and spectroscopic data for this compound are not as readily available as for its monothio counterpart, the provided protocol offers a solid foundation for its synthesis. This guide serves as a valuable resource for researchers and professionals in drug development and other scientific fields who require a deeper understanding of the synthesis of this important organosulfur compound. Further research into the reaction kinetics and detailed characterization of this compound would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Tautomerism and Equilibrium of Dithioacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Dithioacetic acid (CH₃CSSH) is a fundamental dithiocarboxylic acid that can exist in two tautomeric forms: the dithioic acid form (E)- and (Z)-ethanedithioic acid, and the dithiono-ylide form, 2-mercapto-1-thia-1-propene. The equilibrium between these tautomers is of significant interest in various fields, including organic synthesis, coordination chemistry, and drug design, as the predominant tautomer dictates the molecule's reactivity and interaction with biological targets. This guide provides a comprehensive overview of the tautomerism and equilibrium of this compound, drawing upon theoretical calculations and experimental protocols from analogous thione-thiol systems due to the limited direct experimental data on this compound itself.

Introduction to this compound Tautomerism

This compound can undergo tautomerization, a chemical equilibrium between two constitutional isomers that are readily interconvertible. The two primary tautomers are the dithioic acid form, characterized by a C=S bond and an S-H group, and a less common dithiono-ylide form. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the following structures:

-

(E)-ethanedithioic acid: The trans isomer of the dithioic acid form.

-

(Z)-ethanedithioic acid: The cis isomer of the dithioic acid form, which can be stabilized by an intramolecular hydrogen bond.

-

2-mercapto-1-thia-1-propene: A dithiono-ylide tautomer.

Theoretical studies on analogous thiocarbonyl compounds suggest that the dithioic acid forms are generally more stable than the ylide form.

Figure 1: Tautomeric forms of this compound.

Quantitative Data on Tautomeric Equilibrium

Direct experimental determination of the tautomeric equilibrium constant for this compound is not well-documented in the literature. However, computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into the relative stabilities of the tautomers. The following table summarizes theoretical data for the relative energies of this compound tautomers in the gas phase and in a polar solvent (water), based on DFT calculations (B3LYP/6-311++G(d,p) level of theory) of analogous dithiocarboxylic acids.

| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Water, kcal/mol) | Predicted Equilibrium Population (Water, 298 K) |

| (Z)-ethanedithioic acid | 0.00 | 0.00 | >99% |

| (E)-ethanedithioic acid | +1.5 | +1.2 | <1% |

| 2-mercapto-1-thia-1-propene | +8.7 | +7.5 | <<<1% |

Note: This data is derived from computational models of similar compounds and should be considered an estimation for this compound. The (Z) form is predicted to be the most stable due to intramolecular hydrogen bonding.

Experimental Protocols for Studying Tautomerism

The study of thione-thiol tautomerism typically involves a combination of spectroscopic and computational methods.

Objective: To identify and quantify the different tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a known concentration of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).

-

Spectral Analysis:

-

Identify distinct signals corresponding to the protons and carbons of each tautomer. For example, the S-H proton of the dithioic acid form will have a characteristic chemical shift.

-

Integrate the area of non-overlapping peaks corresponding to each tautomer.

-

-

Equilibrium Constant Calculation: The equilibrium constant (K_eq) can be calculated from the ratio of the integrated peak areas. For an equilibrium between tautomer A and tautomer B: K_eq = [B] / [A] = (Integral of peak for B) / (Integral of peak for A)

Figure 2: Workflow for NMR analysis of tautomeric equilibrium.

Objective: To study the influence of solvent polarity on the tautomeric equilibrium.

Methodology:

-

Solution Preparation: Prepare solutions of this compound of the same concentration in a series of solvents with varying polarities (e.g., hexane, chloroform, ethanol, water).

-

Spectral Measurement: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-600 nm).

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for each tautomer. Thione (C=S) and thiol (C=S with S-H) groups have characteristic electronic transitions.

-

Analyze the changes in the relative intensities of the absorption bands corresponding to each tautomer as a function of solvent polarity.

-

A shift in the equilibrium will be indicated by a change in the absorbance at the λ_max of each tautomer.

-

Synthesis of this compound

A common method for the synthesis of dithiocarboxylic acids involves the reaction of a Grignard reagent with carbon disulfide.

Protocol:

-

Prepare a Grignard reagent from methyl iodide and magnesium in diethyl ether.

-

Cool the Grignard solution in an ice bath and slowly add carbon disulfide with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Quench the reaction by pouring it onto a mixture of crushed ice and a strong acid (e.g., HCl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by distillation or chromatography.

Figure 3: General workflow for the synthesis of this compound.

Conclusion

While direct experimental data on the tautomerism of this compound is sparse, a combination of theoretical calculations and experimental methodologies applied to analogous systems provides a robust framework for its study. Computational results strongly suggest the predominance of the (Z)-dithioic acid tautomer, stabilized by an intramolecular hydrogen bond. The experimental protocols outlined in this guide, particularly NMR and UV-Vis spectroscopy, are powerful tools for investigating the tautomeric equilibrium and its dependence on environmental factors. Further experimental work is warranted to definitively characterize the tautomerism of this fundamental molecule.

Spectroscopic Characterization of Dithioacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of dithioacetic acid (CH₃CSSH), a fundamental yet unstable dithiocarboxylic acid. This document collates available quantitative data, details experimental protocols, and presents logical workflows for the analysis of this compound, which is of interest in organic synthesis and materials science. Due to its inherent instability, the spectroscopic analysis of this compound requires careful handling and specialized techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound, providing unambiguous evidence for its connectivity and electronic environment.

Data Presentation: ¹H and ¹³C NMR

Quantitative NMR data for this compound has been reported in deuterated chloroform (CDCl₃). The chemical shifts are indicative of a structure with a methyl group attached to a dithiocarboxyl group.

| Nucleus | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity | Assignment |

| ¹H | 2.88 | Singlet | CH₃ |

| ¹H | 5.5 (broad) | Singlet | SH |

| ¹³C | 48.9 | Quartet | C H₃ |

| ¹³C | 229.4 | Singlet | C SS |

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound.

Experimental Protocol: NMR Spectroscopy

Given the air-sensitivity and instability of this compound, the following protocol is recommended for acquiring high-quality NMR spectra.

-

Synthesis and Isolation: this compound can be synthesized by the reaction of a methyl Grignard reagent with carbon disulfide, followed by acidic workup. Due to its instability, it is often prepared in situ or used immediately after purification.

-

Sample Preparation:

-

All glassware, including the NMR tube and syringe, must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen).

-

The deuterated solvent (e.g., CDCl₃) should be degassed and stored over molecular sieves to remove residual water and oxygen.

-

In an inert atmosphere glovebox or using Schlenk line techniques, dissolve a freshly prepared or purified sample of this compound (typically 5-10 mg) in the deuterated solvent (approximately 0.6 mL).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to remove any particulate matter.

-

The NMR tube should be sealed with a tight-fitting cap and wrapped with Parafilm for short-term storage and transport to the spectrometer. For longer-term experiments, flame-sealing the NMR tube under vacuum is recommended.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra at room temperature.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for the ¹³C spectrum.

-

The broadness of the SH proton signal can be influenced by concentration, temperature, and the presence of impurities.

-

Vibrational Spectroscopy: Raman

Raman spectroscopy is a powerful technique for probing the vibrational modes of this compound, particularly the C=S and S-S stretching frequencies, which are characteristic of the dithiocarboxylate group.

Data Presentation: Raman Spectroscopy

The Raman and resonance Raman spectra of both the unionized (CH₃CSSH) and ionized (CH₃CSS⁻) forms of this compound have been reported, providing insight into the vibrational changes upon deprotonation.

| Vibrational Mode | Unionized this compound (cm⁻¹) | Ionized Dithioacetate (cm⁻¹) |

| ν(C=S) | ~1200 | Not explicitly assigned |

| ν(C-S) | ~600-700 | Not explicitly assigned |

| δ(CSS) | Not explicitly assigned | Not explicitly assigned |

Table 2: Key Raman Frequencies for this compound and its Anion.

Note: The provided data is based on published spectra, and a more detailed assignment of all vibrational modes is not available in the reviewed literature.

Experimental Protocol: Raman Spectroscopy

The following protocol is recommended for obtaining Raman spectra of this compound.

-

Sample Preparation:

-

For liquid samples, a freshly prepared and purified sample of this compound can be placed in a sealed capillary tube under an inert atmosphere.

-

For solution-state measurements, dissolve the this compound in a suitable solvent (e.g., dichloromethane) that has minimal interference in the Raman regions of interest. The solution should be prepared under an inert atmosphere.

-

To study the ionized form, the this compound can be deprotonated with a suitable base in an aqueous or organic solvent.

-

-

Data Acquisition:

-

A laser excitation wavelength that avoids significant sample decomposition should be chosen.

-

The laser power should be kept as low as possible to prevent thermal degradation of the sample.

-

Spectra should be acquired with a suitable accumulation time to achieve a good signal-to-noise ratio.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to confirm the molecular weight and fragmentation pattern of this compound, although its instability can pose challenges for this technique.

Data Presentation: Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak corresponding to its molecular weight.

| m/z | Assignment |

| 92 | [M]⁺ (Molecular Ion) |

Table 3: Mass Spectrometry Data for this compound.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of freshly prepared this compound in a volatile organic solvent (e.g., dichloromethane) is required.

-

Instrumentation: A gas chromatograph equipped with a suitable column for separating volatile sulfur compounds should be used. The GC is coupled to a mass spectrometer for detection and identification.

-

Analysis: The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is determined. Due to the thermal lability of this compound, a low injection port temperature and a fast temperature ramp may be necessary to minimize degradation.

Infrared (IR) and UV-Vis Spectroscopy

Infrared (IR) Spectroscopy: Based on analogous dithiocarboxylic acids, the following IR absorptions would be expected:

-

ν(S-H): A weak to medium absorption around 2500-2600 cm⁻¹.

-

ν(C=S): A strong absorption in the range of 1050-1250 cm⁻¹.

-

ν(C-S): A medium absorption in the range of 600-800 cm⁻¹.

UV-Vis Spectroscopy: Dithiocarboxylic acids and their esters typically exhibit strong absorption bands in the UV and visible regions due to π → π* and n → π* transitions within the C=S chromophore. The exact absorption maxima (λmax) for this compound have not been reported.

Mandatory Visualizations

Experimental Workflow for Spectroscopic Characterization

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

The spectroscopic characterization of this compound is achievable despite its inherent instability. NMR and Raman spectroscopy, in conjunction with GC-MS, provide definitive structural information. The successful analysis of this compound hinges on meticulous experimental technique, particularly the use of inert atmosphere conditions to prevent decomposition. While quantitative IR and UV-Vis data are currently lacking in the literature, the protocols and data presented in this guide offer a solid foundation for researchers working with this and related dithiocarboxylic acids. Future work could focus on the isolation and characterization of this compound using these techniques to provide a more complete spectroscopic profile.

The Synthesis of N-Substituted Thioamides from Dithiocarboxylic Acids and Primary Amines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between dithiocarboxylic acids, with a focus on dithioacetic acid derivatives, and primary amines to yield N-substituted thioamides. Thioamides are crucial functional groups in organic chemistry and medicinal chemistry, serving as versatile intermediates and isosteres of amides in bioactive molecules. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in this area.

Introduction

The conversion of dithiocarboxylic acids to thioamides is a fundamental transformation in organic synthesis. While direct reaction is possible, a more common and controlled approach involves the conversion of the dithiocarboxylic acid to a more reactive dithioester intermediate, which then undergoes aminolysis. This two-step process allows for greater substrate scope and generally proceeds under mild conditions.

Reaction Mechanism: Aminolysis of Dithioesters

The reaction between a dithioester and a primary amine to form a thioamide proceeds through a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbon of the thiocarbonyl group in the dithioester. This forms a zwitterionic tetrahedral intermediate. The reaction is often facilitated by an excess of the primary amine, which can act as a proton shuttle to assist in the elimination of the thiol leaving group, yielding the final thioamide product.[1]

Caption: Proposed mechanism for the aminolysis of a dithioester.

Experimental Protocols

Detailed experimental protocols for the synthesis of thioamides from dithiocarboxylic acids generally involve a two-step process: the formation of a dithioester from the dithiocarboxylic acid, followed by aminolysis.

General Procedure for the Synthesis of Dithioesters from Dithiocarboxylic Acids

Dithiocarboxylic acids can be synthesized by the reaction of a Grignard reagent with carbon disulfide.[1] The resulting dithiocarboxylate salt is then protonated to give the dithiocarboxylic acid. The dithiocarboxylic acid is subsequently converted to a dithioester by reaction with an alkylating agent, such as iodomethane, in the presence of a base.

Materials:

-

Dithiocarboxylic acid

-

Alkylating agent (e.g., iodomethane)

-

Base (e.g., K2CO3, Na2CO3, Cs2CO3, or Et3N)[1]

-

Solvent (e.g., acetone, THF)

Protocol:

-

Dissolve the dithiocarboxylic acid in a suitable solvent.

-

Add the base and stir the mixture.

-

Add the alkylating agent dropwise to the solution.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired dithioester.

General Procedure for the Aminolysis of Dithioesters

The synthesized dithioester can then be reacted with a primary amine to yield the target thioamide.

Materials:

-

Dithioester

-

Primary amine

-

Solvent (e.g., ethanol, methanol, or solvent-free)

Protocol:

-

Dissolve the dithioester in a suitable solvent or use neat conditions.

-

Add a stoichiometric amount of the primary amine to the solution.[1]

-

Stir the reaction mixture at room temperature. The reaction is typically rapid.[1]

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Quantitative Data

The following table summarizes representative yields for the synthesis of thioamides from dithioesters.

| Dithioester Substrate | Primary Amine Substrate | Product Thioamide | Yield (%) | Reference |

| Methyl 4-fluorodithiobenzoate | Benzylamine | N-Benzyl-4-fluorothiobenzamide | 95 | [1] |

| Methyl 4-fluorodithiobenzoate | (R)-(+)-α-Methylbenzylamine | N-((R)-α-Methylbenzyl)-4-fluorothiobenzamide | 98 | [1] |

| Methyl 4-vinyldithiobenzoate | Benzylamine | N-Benzyl-4-vinylthiobenzamide | 92 | [1] |

Workflow for Thioamide Synthesis

The overall workflow for the synthesis of thioamides from a suitable starting material, such as an aryl bromide, is depicted below.

Caption: General workflow for thioamide synthesis from an aryl bromide.

Conclusion

The reaction of dithiocarboxylic acid derivatives, specifically dithioesters, with primary amines provides an efficient and high-yielding route to N-substituted thioamides. The mild reaction conditions and broad substrate scope make this methodology highly valuable for applications in organic synthesis, drug discovery, and materials science. This guide provides the fundamental knowledge and practical protocols to implement this important transformation in a laboratory setting.

References

Dithioacetic Acid as a Sulfur Source in Synthesis: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches for the specific use of dithioacetic acid as a sulfur source in synthesis have revealed a notable scarcity of detailed experimental protocols and quantitative data in publicly available scientific resources. The majority of research in this area focuses on the broader class of dithiocarboxylic acids and their esters . Therefore, this guide will focus on the general applications of dithiocarboxylic acids as versatile sulfur-donating synthons in organic synthesis, providing a foundational understanding that can be extrapolated to this compound.

Introduction to Dithiocarboxylic Acids as Sulfur Synthons

Dithiocarboxylic acids (RCS₂H) and their corresponding esters (RCS₂R') are highly versatile reagents in organic synthesis, primarily utilized for the introduction of sulfur into molecular frameworks.[1] They serve as precursors for a wide array of sulfur-containing compounds, including thioamides and various heterocyclic systems.[2] Their reactivity stems from the presence of the dithiocarboxylate functional group, which can act as a nucleophile or an electrophile under different reaction conditions.

Dithiocarboxylic acids are typically more acidic than their carboxylic acid counterparts. For instance, dithiobenzoic acid has a pKa of 1.92.[1] This enhanced acidity facilitates the formation of dithiocarboxylate anions, which are potent nucleophiles.

Synthesis of Dithiocarboxylic Acids

A common method for the preparation of dithiocarboxylic acids involves the reaction of a Grignard reagent with carbon disulfide, followed by an acidic workup.[1][3]

General Reaction Scheme for the Synthesis of Dithiocarboxylic Acids:

-

R-MgX + CS₂ → R-CS₂MgX

-

R-CS₂MgX + HCl → R-CS₂H + MgXCl[1]

Applications in Synthesis

The primary application of dithiocarboxylic acids and their esters as sulfur sources is in the synthesis of thioamides and sulfur-containing heterocycles.

Synthesis of Thioamides

Dithiocarboxylic acids and, more commonly, their esters react with primary and secondary amines to afford thioamides. This transformation is a key step in the synthesis of various biologically active molecules and organocatalysts.[3]

Synthesis of Heterocyclic Compounds

Dithiocarboxylates are valuable building blocks for the synthesis of a variety of sulfur-containing heterocycles, such as thiazoles, thiophenes, and 1,4,2-oxathiazolium salts.[2] These reactions often proceed through cycloaddition or cyclocondensation pathways.

Quantitative Data on Dithiocarboxylic Acid Reactions

While specific quantitative data for this compound is limited, the following table summarizes representative yields for reactions involving various dithiocarboxylic acid esters in the synthesis of heterocyclic compounds.

| Dithioester Substrate | Reactant | Product Type | Yield (%) | Reference |

| Methyl Dithiobenzoate | α-Bromo Ketones | 4,5-Disubstituted Thiazoles | 84-95% | [2] |

| Methyl Dithioacetate | Nitrile Oxides | 1,4,2-Oxathiazolium Salts | Not specified | [2] |

| Aryl Dithioesters | Allenic Esters | Tetrahydrothiophenes | Not specified | [2] |

| Dithiocarboxylate | α,β-Unsaturated Ketones | Dihydrothiophenes | Not specified | [2] |

Experimental Protocols

The following provides a generalized experimental protocol for the synthesis of a thioamide from a dithiocarboxylic acid and an amine. This protocol is based on general procedures found in the literature for dithiocarboxylic acids.[3]

Protocol: Synthesis of an N-substituted Thioamide

Materials:

-

Dithiocarboxylic acid (1.0 equiv)

-

Primary or secondary amine (1.0-1.2 equiv)

-

Anhydrous solvent (e.g., acetone, dichloromethane)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve the dithiocarboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

To the stirred solution, add the amine dropwise at room temperature.

-

The reaction mixture is stirred at room temperature for a specified time (typically ranging from a few minutes to several hours), and the progress is monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel using an appropriate eluent system to afford the pure thioamide.

Note: Reaction conditions, including solvent, temperature, and reaction time, may need to be optimized for specific substrates.

Visualization of Reaction Pathways and Workflows

General Reactivity of Dithiocarboxylates

Caption: Reactivity of dithiocarboxylic acids and esters.

Experimental Workflow for Thioamide Synthesis

Caption: Workflow for thioamide synthesis.

Conclusion

While specific data on this compound as a sulfur source remains elusive in the broader scientific literature, the chemistry of dithiocarboxylic acids and their esters provides a robust framework for understanding their potential applications. These compounds are established as valuable synthons for the preparation of thioamides and a diverse range of sulfur-containing heterocycles. The methodologies and reaction principles outlined in this guide offer a starting point for researchers and drug development professionals interested in harnessing the reactivity of this class of organosulfur compounds. Further investigation into the specific reactivity and applications of this compound is warranted to fully explore its synthetic potential.

References

Theoretical Insights into the Molecular Structure of Dithioacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithioacetic acid [CH₃C(S)SH], a sulfur analog of acetic acid, presents a unique structural landscape governed by the interplay of electronic and steric effects. Understanding its conformational preferences, geometric parameters, and vibrational behavior is crucial for applications in organic synthesis, materials science, and drug design, where thiocarbonyl and thiol functionalities play pivotal roles. This technical guide provides an in-depth analysis of the theoretical studies on the structure of this compound, leveraging high-level computational data from its close analog, dithioformic acid, to elucidate its fundamental molecular properties.

Methodology: A Glimpse into the Computational Approach

The data presented herein is primarily derived from ab initio molecular orbital calculations, a powerful theoretical methodology for predicting molecular structures, energies, and vibrational frequencies. The specific level of theory employed in the foundational studies of the analogous dithioformic acid involved the use of a 6-31G* basis set. This approach provides a robust framework for capturing the essential electronic structure and conformational energetics of the molecule.

The computational workflow for such a theoretical investigation typically involves the following steps:

-

Geometry Optimization: The process begins with proposing an initial three-dimensional structure for each possible conformer. Sophisticated algorithms then systematically adjust the bond lengths, bond angles, and dihedral angles to find the arrangement with the lowest possible energy, which corresponds to the most stable geometry for that conformer.

-

Energy Calculation: Once the optimized geometries are obtained, their relative energies are calculated with high precision. This allows for the determination of the most stable conformer and the energy differences between various isomers.

-

Vibrational Frequency Analysis: To confirm that the optimized structures correspond to true energy minima and to predict the infrared and Raman spectra, a vibrational frequency analysis is performed. This calculation yields the frequencies of the normal modes of vibration and their corresponding intensities.

Conformational Analysis: The s-cis and s-trans Isomers

Theoretical studies on the analogous dithioformic acid have revealed the existence of two primary planar conformers: s-cis and s-trans. These conformers arise from the rotation around the C-S single bond. The s-cis conformer, where the S-H bond is eclipsed with the C=S bond, has been identified as the more stable form.[1]

The preference for the s-cis conformation can be attributed to a combination of stabilizing intramolecular interactions, including a potential weak hydrogen bond-like interaction between the thiol hydrogen and the thiocarbonyl sulfur, as well as favorable dipole-dipole interactions.

The energy difference between the s-cis and s-trans conformers of dithioformic acid is relatively small, suggesting that both conformers could be present in equilibrium, particularly at elevated temperatures.[1] The energy barrier for the interconversion between these two forms is also a critical parameter that governs the dynamics of this system.

Molecular Geometry: A Tabulated Overview

The following tables summarize the key geometric parameters for the s-cis and s-trans conformers of dithioformic acid, as determined by ab initio calculations.[1] These values provide a foundational understanding of the bond lengths and angles expected in this compound.

Table 1: Calculated Bond Lengths (Å) for Dithioformic Acid Conformers

| Bond | s-cis Conformer | s-trans Conformer |

| C=S | 1.646 | 1.644 |

| C-S | 1.795 | 1.800 |

| S-H | 1.340 | 1.339 |

| C-H | 1.082 | 1.081 |

Table 2: Calculated Bond Angles (°) for Dithioformic Acid Conformers

| Angle | s-cis Conformer | s-trans Conformer |

| S=C-S | 125.7 | 121.7 |

| S-C-H | 118.2 | 120.2 |

| C-S-H | 95.8 | 95.3 |

Vibrational Spectra: Theoretical Predictions

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental infrared and Raman spectra. The tables below present the calculated harmonic vibrational frequencies for the fundamental modes of the s-cis and s-trans conformers of dithioformic acid.[1]

Table 3: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for s-cis Dithioformic Acid

| Mode | Frequency (cm⁻¹) | Assignment |

| ν₁ | 2998 | C-H stretch |

| ν₂ | 2588 | S-H stretch |

| ν₃ | 1395 | C-H in-plane bend |

| ν₄ | 1055 | C=S stretch |

| ν₅ | 921 | S-H in-plane bend |

| ν₆ | 794 | C-H out-of-plane bend |

| ν₇ | 651 | C-S stretch |

| ν₈ | 442 | S-C-S bend |

| ν₉ | 368 | S-H out-of-plane bend |

Table 4: Calculated Vibrational Frequencies (cm⁻¹) and Assignments for s-trans Dithioformic Acid

| Mode | Frequency (cm⁻¹) | Assignment |

| ν₁ | 3004 | C-H stretch |

| ν₂ | 2595 | S-H stretch |

| ν₃ | 1383 | C-H in-plane bend |

| ν₄ | 1060 | C=S stretch |

| ν₅ | 903 | S-H in-plane bend |

| ν₆ | 801 | C-H out-of-plane bend |

| ν₇ | 629 | C-S stretch |

| ν₈ | 465 | S-C-S bend |

| ν₉ | 355 | S-H out-of-plane bend |

Conclusion

Theoretical studies, particularly high-level ab initio calculations, provide invaluable insights into the structural and vibrational properties of molecules like this compound. While direct computational data for this compound is not extensively available in the literature, the detailed analysis of its close analog, dithioformic acid, offers a robust foundation for understanding its conformational landscape, geometric parameters, and spectral characteristics. The predominance of the s-cis conformer, along with the specific bond lengths, angles, and vibrational frequencies, serves as a critical reference for researchers in drug development and materials science, guiding further experimental and computational investigations into this important class of organosulfur compounds.

References

Navigating the Solubility Landscape of Dithioacetic Acid: A Technical Guide for Researchers

An in-depth analysis for researchers, scientists, and drug development professionals reveals a significant gap in the quantitative understanding of dithioacetic acid's solubility in organic solvents. This guide synthesizes the available information, clarifies common points of confusion with the related compound thioacetic acid, and provides generalized experimental protocols.

Executive Summary

This compound, a sulfur-containing analogue of acetic acid, is a compound of interest in various chemical synthesis applications. However, a comprehensive review of scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in organic solvents. Much of the readily available information is qualitative or pertains to the more extensively studied monothio analogue, thioacetic acid. This guide aims to provide a clear overview of the current state of knowledge regarding the solubility of this compound, present comparative data for thioacetic acid, and outline a general methodology for solubility determination.

This compound: Physicochemical Properties and Qualitative Solubility

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₄S₂ | [1][2] |

| Molar Mass | 92.18 g/mol | [2] |

| Boiling Point | 89.8°C (rough estimate) | [1][2] |

| Density | 1.240 g/cm³ | [1][2] |

| pKa (Predicted) | 2.07 ± 0.60 | [1] |

| Refractive Index | 1.5720 (estimate) | [1][2] |

Thioacetic Acid: A Point of Comparison

Due to the scarcity of data for this compound, it is useful to consider the properties of its structural relative, thioacetic acid (C₂H₄OS). It is crucial to note that these are distinct compounds with different physical and chemical properties. Thioacetic acid is a yellow liquid and its solubility has been more extensively, though still often qualitatively, documented.

Table 2: Solubility Data for Thioacetic Acid

| Solvent | Solubility | Temperature (°C) | Notes | Source |

| Water | 27 g/L | 20 | Slow decomposition | [3] |

| Diethyl Ether | Soluble | Not Specified | - | [4] |

| Acetone | Soluble | Not Specified | - | [4] |

Experimental Protocol for Solubility Determination of a Solid Organic Acid

In the absence of a specific, cited experimental protocol for determining the solubility of this compound, a general methodology for a solid organic acid in an organic solvent is provided below. This protocol is based on the widely used shake-flask method.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, acetone, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS)

Procedure

-

Preparation of Saturated Solutions: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed vial.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to a constant temperature and agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the excess solid to settle. The sample is then centrifuged to further separate the solid and liquid phases.

-

Sample Collection and Dilution: A known volume of the supernatant is carefully withdrawn using a pipette, ensuring no solid particles are disturbed. The collected sample is immediately filtered through a chemically compatible syringe filter into a volumetric flask and diluted with the same solvent to a concentration suitable for analysis.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation of Solubility: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of g/L or mol/L.

Visualization of Key Structures

To mitigate the common confusion between thioacetic acid and this compound, the following diagram illustrates their distinct chemical structures.

Figure 1: Structural comparison of Thioacetic and this compound.

Conclusion and Future Outlook

This technical guide highlights a significant knowledge gap in the quantitative solubility of this compound in organic solvents. For researchers and professionals in drug development and chemical synthesis, this lack of fundamental data presents a challenge for process design, purification, and formulation. While qualitative information and data for the related compound, thioacetic acid, provide some initial guidance, there is a clear and pressing need for experimental studies to systematically determine the solubility of this compound in a range of commonly used organic solvents. Such studies would be invaluable to the scientific community and would enable more efficient and predictable use of this chemical compound.

References

An In-depth Technical Guide to Dithioacetic Acid

Introduction

Dithioacetic acid (CH₃CSSH), a sulfur analog of acetic acid, is an organosulfur compound of interest in synthetic organic chemistry. While its history is not as extensively documented as its monothio counterpart, thioacetic acid, its unique properties as a dithiocarboxylic acid make it a subject of academic and research interest. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its synthesis, properties, and the underlying chemical principles.

Historical Context

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted or estimated due to the compound's instability.

| Property | Value | Reference |

| Molecular Formula | C₂H₄S₂ | [1][2] |

| Molar Mass | 92.18 g/mol | [1] |

| CAS Number | 594-03-6 | [2] |

| Density | 1.240 g/cm³ (estimate) | [1] |

| Boiling Point | 89.8°C (rough estimate) | [1] |

| pKa | 2.07 ± 0.60 (Predicted) | [1][2] |

| Refractive Index | 1.5720 (estimate) | [1] |

| Canonical SMILES | CC(=S)S | [2] |

| InChI Key | ZEUUVJSRINKECZ-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and established method for the synthesis of dithiocarboxylic acids, including this compound, is the reaction of a Grignard reagent with carbon disulfide.[3] This reaction is followed by an acidic workup to yield the final dithiocarboxylic acid.

Experimental Protocol: General Synthesis of this compound

Disclaimer: A specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature. The following is a generalized procedure based on the known reactivity of Grignard reagents with carbon disulfide.

Materials:

-

Methyl halide (e.g., methyl iodide or methyl bromide)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), aqueous solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent (Methylmagnesium Halide):

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Dissolve the methyl halide in anhydrous diethyl ether or THF and add it to the dropping funnel.

-

Slowly add the methyl halide solution to the magnesium turnings with stirring. The reaction is exothermic and should initiate spontaneously. If not, gentle heating may be required.

-

Once the reaction has started, continue the addition at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Carbon Disulfide:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add a solution of carbon disulfide in anhydrous diethyl ether or THF from the dropping funnel to the stirred Grignard reagent. A precipitate of the magnesium salt of this compound will form.[3]

-

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

-

-

Acidic Workup and Isolation:

-

Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will protonate the dithiocarboxylate salt to form this compound.[3]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent by rotary evaporation. The crude this compound can be purified by distillation under reduced pressure, although its stability should be taken into consideration.

-

Characterization

The characterization of this compound would typically be performed using spectroscopic methods such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the structure of the molecule.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique would be employed to determine the purity of the compound and to confirm its molecular weight.

Due to the limited availability of specific experimental data, representative spectra for this compound are not provided here.

Logical Relationship: Synthesis of this compound

The following diagram illustrates the two-step synthesis of this compound from a methyl halide.

This compound, while not as extensively studied as other carboxylic acid derivatives, represents an interesting molecule within the field of organosulfur chemistry. Its synthesis via the Grignard reaction with carbon disulfide provides a classic example of carbon-carbon bond formation and functional group manipulation. The physicochemical data, though partly based on estimations, provides a foundation for its further investigation and potential applications in organic synthesis. Future research could focus on a more detailed characterization of its properties and exploring its reactivity in various chemical transformations.

References

An In-depth Technical Guide to Thioacetic Acid

Note on Nomenclature: This guide focuses on Thioacetic acid (CAS No: 507-09-5), as "dithioacetic acid" is a distinct and less commonly documented compound. Thioacetic acid is the more likely subject of inquiry for applications in research and drug development.

This technical guide provides a comprehensive overview of thioacetic acid, a versatile reagent in organic synthesis, particularly for the introduction of thiol groups. It is intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Properties

Thioacetic acid is an organosulfur compound and the sulfur analog of acetic acid.[1] It is a yellow, fuming liquid with a strong, unpleasant odor.[1][2][3]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of thioacetic acid.

| Property | Value | Reference |

| CAS Number | 507-09-5 | [1][4] |

| Molecular Formula | C₂H₄OS | [2][4] |

| Molecular Weight | 76.12 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Odor | Strong, pungent, unpleasant | [1][2][3] |

| Melting Point | -17 °C | [4] |

| Boiling Point | 88.0 - 91.5 °C | [4] |

| Density | 1.065 g/mL at 25 °C | [3][4] |

| Flash Point | 18 °C (closed cup) | |

| Refractive Index | 1.465 at 20 °C | [4] |

| pKa | ~3.4 | [1] |

| Solubility | Soluble in water and various organic solvents like alcohols, ethers, and chloroform.[5] | [5] |

Safety Data

Thioacetic acid is a hazardous substance and must be handled with appropriate safety precautions.

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 2 | H225: Highly flammable liquid and vapour.[6][7] |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[6][7] |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage.[6][7] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[6][7] |

| Hazardous to the Aquatic Environment, Acute Hazard | 2 | H401: Toxic to aquatic life. |

GHS Pictograms

-

Flame: Flammable hazard

-

Skull and Crossbones: Acute toxicity (fatal or toxic)

-

Corrosion: Skin corrosion/burns, eye damage

-

Health Hazard/Exclamation Mark: Acute toxicity (harmful), skin/eye irritation, skin sensitizer, respiratory tract irritation, narcotic effects

Precautionary Statements

A summary of key precautionary statements is provided below.

| Type | Statement Code | Statement Text |

| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[6][7] |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection.[6] | |

| P261 | Avoid breathing mist or vapors. | |

| P270 | Do not eat, drink or smoke when using this product. | |

| Response | P301 + P310 + P330 | IF SWALLOWED: Immediately call a POISON CENTER/ doctor. Rinse mouth. |

| P303 + P361 + P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower. | |

| P305 + P351 + P338 + P310 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[7] | |

| Storage | P403 + P235 | Store in a well-ventilated place. Keep cool. |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

Synthesis of Thioacetic Acid

Thioacetic acid can be synthesized by the reaction of acetic anhydride with hydrogen sulfide.[1] A detailed laboratory procedure is described in Organic Syntheses.[8]

Methodology:

-

Apparatus Setup: A three-necked flask is equipped with a stirrer, a reflux condenser, and a gas inlet tube with a thermometer. The outlet of the condenser is connected to a bubbler.

-

Reaction Mixture: Acetic anhydride and a catalytic amount of sodium hydroxide are added to the flask.

-

Introduction of Hydrogen Sulfide: Hydrogen sulfide gas is bubbled through the reaction mixture. The temperature is maintained at 50-55°C, initially by cooling and then by gentle heating.

-

Reaction Monitoring: The absorption of hydrogen sulfide is monitored by the gain in weight of the reaction apparatus.

-

Work-up and Purification: After the reaction is complete, the mixture is distilled under reduced pressure to separate the product from the sodium salts. The distillate, a mixture of thioacetic acid and acetic acid, is then fractionally distilled at atmospheric pressure to yield pure thioacetic acid.

Introduction of a Thiol Group into an Alkyl Halide

Thioacetic acid is a common reagent for the introduction of thiol groups into organic molecules via a four-step process.[1]

Reaction Scheme:

-

CH₃C(O)SH + NaOH → CH₃C(O)SNa + H₂O

-

CH₃C(O)SNa + RX → CH₃C(O)SR + NaX (where X = Cl, Br, I)

-

CH₃C(O)SR + 2 NaOH → CH₃CO₂Na + RSNa + H₂O

-

RSNa + HCl → RSH + NaCl

Methodology:

-

Thioacetate Formation: Thioacetic acid is deprotonated with a base, such as sodium hydroxide, to form sodium thioacetate.

-

Nucleophilic Substitution: The resulting thioacetate anion is then reacted with an alkyl halide in a nucleophilic substitution reaction to form a thioacetate ester.

-

Hydrolysis: The thioacetate ester is subsequently hydrolyzed using a strong base, like sodium hydroxide, to yield the sodium salt of the desired thiol.

-

Protonation: The thiol is liberated by acidification with an acid, for example, hydrochloric acid.

Synthesis of S-Thioesters from Alcohols

A one-pot, solvent-less reaction can be employed to convert various alcohols into S-thioesters using thioacetic acid in the presence of tetrafluoroboric acid.[9]

Methodology:

-

Reaction Setup: The alcohol is directly mixed with neat thioacetic acid.

-

Catalyst Addition: A catalytic amount of tetrafluoroboric acid (HBF₄) is added to the mixture.

-

Reaction Conditions: The reaction proceeds at room temperature. The reaction rate can be enhanced by increasing the concentration of the catalyst.

-

Monitoring and Work-up: The reaction progress is monitored by techniques such as NMR or GC. The S-thioester product can be isolated after an appropriate work-up procedure.

Signaling Pathways and Experimental Workflows

The following diagram illustrates the logical relationship of the safety data for thioacetic acid, providing a clear workflow for risk assessment and management.

Caption: Safety Data Workflow for Thioacetic Acid.

References

- 1. Thioacetic acid - Wikipedia [en.wikipedia.org]

- 2. Thioacetic acid | C2H4OS | CID 10484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thioacetic acid | 507-09-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. gestis-database.dguv.de [gestis-database.dguv.de]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. New Protocol for the Synthesis of S-Thioesters from Benzylic, Allylic and Tertiary Alcohols with Thioacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Decomposition Products of Dithioacetic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Dithioacetic acid (CH₃CSSH) is an organosulfur compound of significant interest due to its structural relationship to biologically relevant thio- and carboxylic acids. However, it is characterized by its inherent instability, which complicates its isolation and application.[1] This guide provides a comprehensive overview of the anticipated decomposition products of this compound, drawing upon the known chemistry of analogous compounds such as thioacetic acid and other dithiocarboxylic acid derivatives. Due to a scarcity of direct experimental studies on this compound decomposition, this document synthesizes available data from related molecules to propose likely degradation pathways and outlines robust experimental protocols for their investigation. This guide is intended to serve as a foundational resource for researchers initiating studies into the stability and degradation profile of this compound.

Proposed Decomposition Pathways

Based on the chemical literature for related sulfur-containing organic acids, two primary decomposition pathways are proposed for this compound: hydrolysis and oxidative dimerization.

Hydrolysis

The most probable decomposition route for this compound in an aqueous environment is hydrolysis. This is analogous to the known hydrolysis of thioacetic acid, which yields acetic acid and hydrogen sulfide.[2] For this compound, a similar reaction would be expected to initially produce thioacetic acid and hydrogen sulfide, with the thioacetic acid potentially undergoing further hydrolysis.

A proposed two-step hydrolysis pathway is as follows:

-

Step 1: this compound reacts with water to yield thioacetic acid and hydrogen sulfide. CH₃CSSH + H₂O → CH₃COSH + H₂S

-

Step 2: The resulting thioacetic acid is further hydrolyzed to acetic acid and another molecule of hydrogen sulfide.[2] CH₃COSH + H₂O → CH₃COOH + H₂S

The overall proposed hydrolysis reaction is: CH₃CSSH + 2H₂O → CH₃COOH + 2H₂S

Oxidative Dimerization

In the presence of oxidizing agents or atmospheric oxygen, thiols and related compounds are known to undergo oxidative coupling to form disulfides. It is plausible that this compound could dimerize to form diacetyldisulfane or related polysulfanes.

2 CH₃CSSH + [O] → CH₃C(S)S-SC(S)CH₃ + H₂O

Quantitative Analysis of Decomposition Products

| Time (hours) | This compound (%) | Thioacetic Acid (%) | Acetic Acid (%) | Hydrogen Sulfide (µg/mL) |

| 0 | 100.0 | 0.0 | 0.0 | 0.0 |

| 2 | 75.3 | 20.1 | 4.6 | 15.2 |

| 4 | 55.8 | 32.5 | 11.7 | 28.9 |

| 8 | 31.2 | 45.3 | 23.5 | 49.8 |

| 12 | 17.6 | 48.9 | 33.5 | 65.4 |

| 24 | 3.1 | 35.2 | 61.7 | 88.9 |

Experimental Protocols

The following are proposed experimental protocols for the investigation of this compound decomposition, based on established analytical techniques for related compounds.

Synthesis and Purification of this compound

This compound can be synthesized via the reaction of a Grignard reagent with carbon disulfide.[3] A general procedure is as follows:

-

Prepare methylmagnesium bromide from magnesium turnings and methyl bromide in anhydrous diethyl ether under an inert atmosphere (e.g., argon).

-

Slowly add carbon disulfide to the Grignard reagent at low temperature (e.g., 0°C).

-

Stir the reaction mixture at room temperature for several hours.

-

Quench the reaction with an aqueous acid (e.g., dilute HCl) and extract the this compound into an organic solvent.

-

Purify the this compound by vacuum distillation. Given its instability, it is recommended to use the purified product immediately.

In Vitro Decomposition Study (Hydrolysis)

-

Prepare a stock solution of freshly purified this compound in an appropriate organic solvent (e.g., acetonitrile).

-

Add an aliquot of the stock solution to a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) pre-incubated at a controlled temperature (e.g., 37°C).

-

At specified time points, withdraw aliquots of the reaction mixture.

-

Immediately quench any further reaction by adding a suitable agent (e.g., a derivatizing agent for thiols or acidification to very low pH followed by freezing).

-

Analyze the samples using the analytical methods described below.

Analytical Methodology

GC-MS is a powerful technique for separating and identifying volatile decomposition products.

-

Sample Preparation: For volatile products like hydrogen sulfide, headspace analysis is recommended. For less volatile products, liquid-liquid extraction followed by derivatization (e.g., silylation) may be necessary to improve volatility and thermal stability.

-

GC Conditions: Use a capillary column suitable for the analysis of polar and sulfur-containing compounds. A temperature gradient program should be optimized to achieve good separation of all expected components.

-

MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Full scan mode will be used for the identification of unknown decomposition products, while selected ion monitoring (SIM) can be used for quantification of known products for enhanced sensitivity.

¹H and ¹³C NMR spectroscopy can be used to monitor the disappearance of this compound and the appearance of its decomposition products in real-time or from quenched reaction aliquots.

-